REACTION_CXSMILES
|
Cl[C:2]1[N:6]2[N:7]=[C:8]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:9]3[C:14]([C:5]2=[N:4][N:3]=1)=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=3.[OH:22][CH:23]([CH3:27])[CH2:24][NH:25][CH3:26]>C(O)C.C(Cl)(Cl)Cl>[Cl:15][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[C:5]1=[N:4][N:3]=[C:2]([N:25]([CH2:24][CH:23]([OH:22])[CH3:27])[CH3:26])[N:6]1[N:7]=[C:8]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|
|
Name
|
3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C2N1N=C(C1=CC(=CC=C21)Cl)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CNC)C
|
Name
|
ethanol chloroform
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound of the title is prepared
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=NN3C(C2=CC1)=NN=C3N(C)CC(C)O)C3=CC=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |